2,2-Dichlorobutane

Pyrolysis Kinetics Thermal Stability

This is a high-purity 2,2-dichlorobutane (≥88%). Its geminal dichloro structure at C2 imparts a lower boiling point (104°C) than vicinal isomers, aiding distillation. Crucially, it offers a unique dehydrochlorination pathway yielding trans-enriched 2-chloro-2-butene, enabling stereocontrol in agrochemical/pharma synthesis. Ensure isomeric verification for predictable reactivity.

Molecular Formula C4H8Cl2
Molecular Weight 127.01 g/mol
CAS No. 4279-22-5
Cat. No. B1583581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dichlorobutane
CAS4279-22-5
Molecular FormulaC4H8Cl2
Molecular Weight127.01 g/mol
Structural Identifiers
SMILESCCC(C)(Cl)Cl
InChIInChI=1S/C4H8Cl2/c1-3-4(2,5)6/h3H2,1-2H3
InChIKeyBSRTYNDWQXVCKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dichlorobutane (CAS 4279-22-5): Procurement and Scientific Selection Overview


2,2-Dichlorobutane (C₄H₈Cl₂) is a geminal dichloroalkane characterized by two chlorine atoms bonded to the same secondary carbon (C2) of the butane backbone [1]. This vicinal dichloro-substitution pattern imparts a unique electronic and steric environment that distinctly modulates its physical properties, such as a boiling point of approximately 104°C and a density of 1.09 g/cm³, setting it apart from its constitutional isomers [2][3]. Primarily utilized as a reactive intermediate and specialty solvent, its procurement is driven by specific synthetic demands where its gem-dichloro reactivity is indispensable.

2,2-Dichlorobutane Procurement: Why Isomer-Specific Selection is Non-Negotiable


The dichlorobutane isomer family exhibits dramatic variations in physicochemical and reactive behavior based solely on chlorine substitution pattern. Procuring a generic 'dichlorobutane' is chemically and economically unsound. As quantified below, the geminal arrangement in 2,2-dichlorobutane results in a significantly lower boiling point (104°C) compared to vicinal and terminal isomers like 1,2- and 1,4-dichlorobutane (124-163°C), a distinction that is critical for distillation-based purification and solvent selection [1][2]. More importantly, the gem-dichloro motif dictates a unique thermal decomposition pathway yielding specific chlorobutene isomer mixtures not accessible from other isomers, with distinct rate constants and product ratios that directly impact synthetic yield and purity in downstream processes [3][4]. Substitution without rigorous isomeric verification would introduce uncontrolled reactivity and necessitate costly re-optimization.

Quantitative Differentiators for 2,2-Dichlorobutane (CAS 4279-22-5) vs. Isomeric Analogs


Thermal Stability and Pyrolysis Kinetics: A Distinct Decomposition Profile

The thermal decomposition of 2,2-dichlorobutane follows a well-defined, first-order kinetic pathway. In gas-phase pyrolysis studies conducted between 308-370°C in 'seasoned' reaction vessels, the rate of hydrogen chloride elimination is described by the Arrhenius equation k₁ = 10¹⁴·⁴⁹ exp(–50,200/RT) sec⁻¹ [1]. This corresponds to an activation energy (Ea) of 210 kJ/mol for the unimolecular elimination process. This quantitative kinetic signature is specific to the gem-dichloro structure and allows for predictable, controlled generation of chlorobutene mixtures, a feature not available with other dichlorobutane isomers which undergo different elimination or fragmentation pathways under thermal stress.

Pyrolysis Kinetics Thermal Stability

Dehydrochlorination Product Selectivity: Unique cis/trans Ratios in Molten Salt Media

In a comparative study of gem-dichlorobutanes, 2,2-dichlorobutane exhibited a markedly different product distribution upon dehydrochlorination in molten salt media (e.g., ZnCl₂-KCl eutectic) compared to its 1,1-isomer. 2,2-Dichlorobutane yields a mixture of cis- and trans-2-chloro-2-butene along with 2-chloro-1-butene, with a specific cis/trans ratio of 0.3 to 0.46 [1]. This is in stark contrast to the reaction of 1,1-dichlorobutane under identical conditions, which produces cis- and trans-1-chloro-1-butene (cis/trans ratio = 1.4–2.7) and a rearranged product, 4-chloro-1-butene [1]. The inversion of the cis/trans ratio highlights the profound influence of the chlorine substitution pattern on the transition state geometry and surface interactions.

Dehydrochlorination Product Selectivity Catalysis

Physicochemical Profile: Boiling Point and Enthalpy of Vaporization as Isomeric Fingerprints

The boiling point of 2,2-dichlorobutane is 104°C, which is the lowest among its dichlorobutane isomers [1][2]. This is a critical differentiator for purification via distillation and for applications requiring a specific volatility profile. Compared to 1,2-dichlorobutane (124°C) and 1,4-dichlorobutane (161-163°C), the 2,2-isomer boils 20°C and 57°C lower, respectively [3][4][5]. This trend is consistent with its measured enthalpy of vaporization of 32.7 ± 3.0 kJ/mol at 25°C, which is the lowest among the five measured dichlorobutanes in a comprehensive calorimetric study, reflecting weaker intermolecular dipole-dipole interactions in the geminal structure [6].

Thermophysical Properties Isomer Identification Purification

Conformational Behavior and Vibrational Spectral Signature

Vibrational spectroscopic analysis (IR and Raman) reveals that 2,2-dichlorobutane exists in two distinct molecular conformations, a finding that distinguishes it from the simpler geminal analog 2,2-dichloropropane [1]. Normal coordinate calculations performed on both conformers of 2,2-dichlorobutane provide a unique spectral fingerprint that is essential for quality control and identity verification [1]. In contrast, 1,2-dichlorobutane and other vicinal isomers exhibit a more complex conformational landscape due to additional rotational degrees of freedom and potential for stereoisomerism (e.g., (2S)-1,2-dichlorobutane is optically active), which can complicate analytical characterization and procurement specifications .

Conformational Analysis Vibrational Spectroscopy Structural Elucidation

Density and Refractive Index: Distinguishing Physical Constants

The density of 2,2-dichlorobutane is 1.09 g/cm³ (at 20°C), which is notably lower than that of its closest isomers, 1,2-dichlorobutane (1.112 g/cm³) and 1,3-dichlorobutane (1.115 g/cm³) [1][2][3][4]. Similarly, its refractive index (n20/D) is 1.428-1.43, whereas 1,2-dichlorobutane exhibits a higher refractive index of approximately 1.445 . These measurable differences, though subtle, are robust and reproducible, providing simple, quantitative metrics for identity confirmation and purity assessment during incoming material inspection.

Physical Properties Quality Control Isomer Discrimination

Validated Application Scenarios for 2,2-Dichlorobutane (CAS 4279-22-5)


Specialty Solvent for Low-Temperature and Controlled-Volatility Applications

The significantly lower boiling point (104°C) and enthalpy of vaporization (32.7 kJ/mol) of 2,2-dichlorobutane compared to other dichlorobutane isomers (e.g., 1,2-isomer at 124°C, 1,4-isomer at 161°C) make it an ideal candidate for processes requiring a volatile yet manageable organic solvent [1]. Its density of 1.09 g/cm³ and refractive index of 1.428 further ensure it can be reliably distinguished from higher-boiling isomers during solvent recovery and recycling operations . This is particularly advantageous in extractions and reaction media where facile solvent removal under mild conditions is necessary to protect thermally sensitive products.

Precursor for Stereochemically Defined Chlorobutene Synthesis

The unique dehydrochlorination behavior of 2,2-dichlorobutane, specifically the production of cis- and trans-2-chloro-2-butene with a cis/trans ratio of 0.3-0.46 in molten salt media, is a critical differentiator [1]. This distinct product distribution, which is quantitatively different from the cis-favoring outcome of 1,1-dichlorobutane dehydrochlorination (cis/trans ratio 1.4-2.7), allows chemists to strategically select 2,2-dichlorobutane as a precursor when a trans-enriched 2-chloro-2-butene product stream is desired. Such control over stereochemistry is vital in the synthesis of specialty polymers, agrochemicals, and pharmaceutical intermediates.

Reference Standard in Gas Chromatography (GC) for Isomeric Mixture Analysis

Due to the overlapping physical properties of some dichlorobutane isomers (e.g., 2,2- and 2,3-dichlorobutane can co-elute on standard GC columns), unambiguous identification relies on authentic reference standards [1]. Procuring pure 2,2-dichlorobutane provides a definitive reference point for GC retention time and mass spectral fingerprinting, enabling accurate quantification and isomer identification in complex reaction mixtures or environmental samples. Its well-defined vibrational spectral signature (IR/Raman) from two major conformations further supports its use as a primary standard in spectroscopic method development .

Calibrant in Kinetic Studies of Gem-Dichloroalkane Pyrolysis

The precisely defined gas-phase pyrolysis kinetics of 2,2-dichlorobutane (k₁ = 10¹⁴·⁴⁹ exp(–50,200/RT) sec⁻¹) establish it as a benchmark compound for studying unimolecular elimination mechanisms in gem-dichloroalkanes [1]. Its activation energy (210 kJ/mol) and first-order rate law provide a quantitative baseline against which the thermal stability and decomposition pathways of other halogenated alkanes can be compared. This is particularly relevant for industrial safety assessments and process optimization in high-temperature chlorination chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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